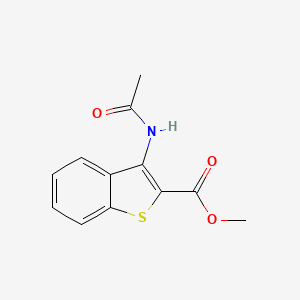

Methyl 3-acetamido-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-acetamido-1-benzothiophene-2-carboxylate”, can be synthesized using various methods. One approach involves the heterocyclization of different substrates . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This process synthesizes a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .科学的研究の応用

Heterocyclic Chemistry Applications

Methyl 3-acetamido-1-benzothiophene-2-carboxylate serves as a precursor in the synthesis of heterocyclic compounds through cascade reactions. Thioureido-acetamides, accessible from amines and thiohydantoins, react with various agents to form heterocyclic structures like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, showcasing excellent atom economy in one-pot syntheses (Schmeyers & Kaupp, 2002).

Organic Synthesis and Catalysis

In the realm of organic synthesis, the compound has been involved in palladium-catalyzed methylation and arylation reactions. It acts as a substrate in C-H activation and C-C coupling sequences, highlighting its utility in modifying carboxylic acids to introduce methyl or aryl groups (Giri et al., 2007).

Pharmaceutical Chemistry

This compound derivatives exhibit potential as anti-inflammatory agents. For instance, 5-substituted benzo[b]thiophene derivatives have shown promising anti-inflammatory activity, indicating the role of the compound in developing new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Photocatalytic Applications

The compound has been implicated in studies related to photocatalytic degradation, demonstrating its utility in environmental applications. For example, BaTiO3/TiO2 composites, which could be derived from similar chemical frameworks, effectively remove contaminants like acetaminophen from wastewater under UV–vis irradiation, showcasing the potential for removal of pharmaceutical pollutants (Kurniawan et al., 2018).

Electrochemical Sensing

This compound and its derivatives have been explored in the development of electrochemical sensors. These sensors aim at the voltammetric determination of compounds like isoproterenol, acetaminophen, and tryptophan, highlighting the role of the compound in analytical chemistry for detecting and quantifying pharmaceuticals (Karimi-Maleh et al., 2014).

作用機序

Target of Action

Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a benzothiophene-based compound . Benzothiophene-based compounds have been shown to target acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for maintaining memory functions .

Mode of Action

This compound inhibits AChE, leading to an accumulation of acetylcholine in the synapse . This enhances cholinergic transmission, which can alleviate memory functions in Alzheimer’s disease patients .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance the transmission of signals in the cholinergic pathway, which is involved in memory and learning .

Pharmacokinetics

Similar benzothiophene-based compounds have shown promising in vivo evaluations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of AChE by this compound leads to an enhancement of cholinergic transmission . This can result in improved memory functions, particularly in the context of neurodegenerative diseases like Alzheimer’s .

特性

IUPAC Name |

methyl 3-acetamido-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMJKDLUNBJHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2876729.png)

![N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2876731.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2876736.png)

![3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2876737.png)

![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)